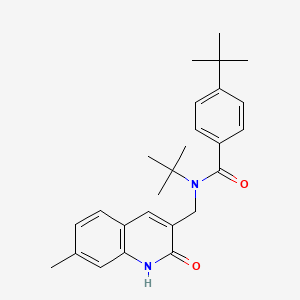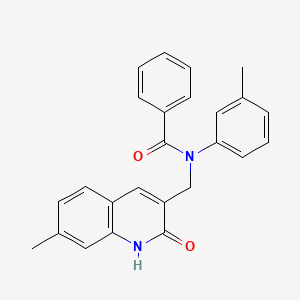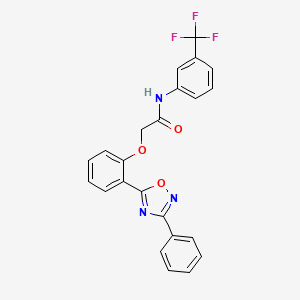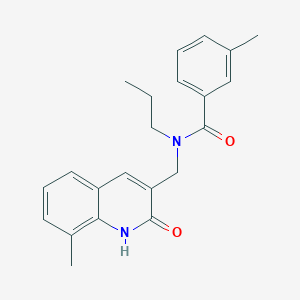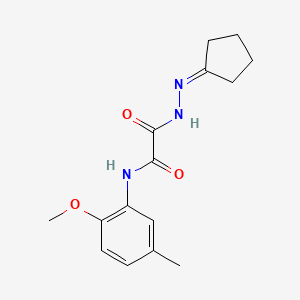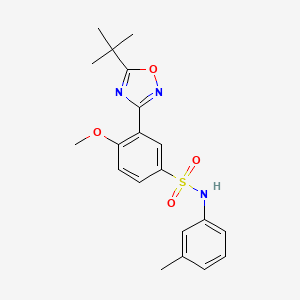
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide, also known as OTBS, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide acts by binding to proteins and other biomolecules, altering their function and leading to downstream effects. Its precise mechanism of action is not fully understood, but studies have shown that it can interact with a variety of proteins, including enzymes and receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes, as well as its ability to induce apoptosis in cancer cells. Additionally, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide in lab experiments is its high selectivity for certain biomolecules, which allows for precise targeting of specific cellular processes. Additionally, its fluorescent properties make it a useful tool for imaging biological systems. However, one limitation of using 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide is its potential toxicity, which must be carefully monitored in experiments.
Orientations Futures
There are many potential future directions for research on 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with different proteins and biomolecules. Finally, the development of new synthesis methods for 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide could lead to improved yields and purity, making it more accessible for research and potential commercial applications.
Conclusion
In conclusion, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide is a promising chemical compound with potential applications in a range of scientific fields. Its ability to selectively bind to proteins and other biomolecules makes it a useful tool for studying cellular processes, and its potential as a therapeutic agent for cancer and inflammatory diseases warrants further investigation. With continued research, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide may prove to be a valuable tool for advancing our understanding of biological systems and developing new treatments for disease.
Méthodes De Synthèse
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide can be synthesized through a multi-step process, starting with the reaction of tert-butyl hydrazine with 4-methoxybenzenesulfonyl chloride to form 3-(tert-butyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. This intermediate is then reacted with m-toluidine to form 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide. The synthesis method has been optimized to produce high yields of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide with minimal impurities.
Applications De Recherche Scientifique
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide has shown potential as a fluorescent probe for imaging biological systems. Its ability to selectively bind to proteins and other biomolecules has been demonstrated in vitro, making it a promising tool for studying cellular processes. Additionally, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide has been investigated for its potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13-7-6-8-14(11-13)23-28(24,25)15-9-10-17(26-5)16(12-15)18-21-19(27-22-18)20(2,3)4/h6-12,23H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUZIRCGLWXPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

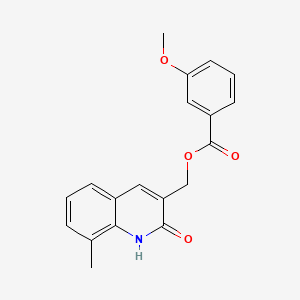

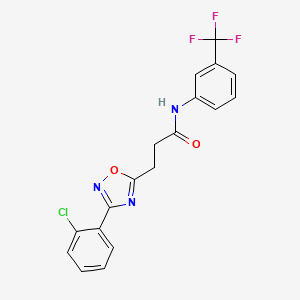


![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)

![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)
